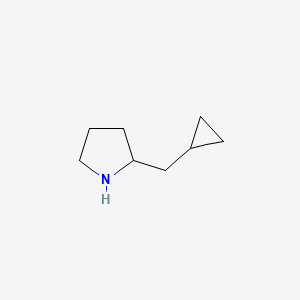

2-(Cyclopropylmethyl)pyrrolidine

説明

2-(Cyclopropylmethyl)pyrrolidine is a pyrrolidine derivative featuring a cyclopropylmethyl substituent at the 2-position of the five-membered amine ring. Pyrrolidine, a saturated heterocycle with the formula C₄H₉N, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The cyclopropylmethyl group introduces a strained cyclopropane ring, which may enhance steric effects, lipophilicity, and metabolic stability compared to linear or less rigid substituents .

特性

分子式 |

C8H15N |

|---|---|

分子量 |

125.21 g/mol |

IUPAC名 |

2-(cyclopropylmethyl)pyrrolidine |

InChI |

InChI=1S/C8H15N/c1-2-8(9-5-1)6-7-3-4-7/h7-9H,1-6H2 |

InChIキー |

XQSRAXDBTPKIRH-UHFFFAOYSA-N |

正規SMILES |

C1CC(NC1)CC2CC2 |

製品の起源 |

United States |

準備方法

Direct Alkylation of Pyrrolidine with Cyclopropylmethyl Halides

One classical approach involves the alkylation of pyrrolidine or its derivatives with cyclopropylmethyl halides (e.g., bromides or chlorides). The process typically proceeds via nucleophilic substitution where the nitrogen of the pyrrolidine ring attacks the electrophilic carbon of the cyclopropylmethyl halide.

- Reaction conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, sometimes with a base to scavenge the released halide acid.

- Purification: The crude reaction mixture is often washed with saturated sodium bicarbonate and water to remove inorganic salts, followed by drying over anhydrous agents like sodium sulfate.

This method is straightforward but may suffer from side reactions such as over-alkylation or ring opening of the cyclopropyl group under harsh conditions.

Reductive Amination Using Cyclopropylmethylamine Precursors

Reductive amination is a versatile method to install the cyclopropylmethyl substituent on pyrrolidine derivatives. It involves the condensation of a pyrrolidine-containing aldehyde or ketone with cyclopropylmethylamine, followed by reduction.

- Catalysts: Common hydrogenation catalysts include platinum (IV) oxide or 5% platinum on carbon (Pt/C).

- Solvents: Alcoholic solvents such as ethanol and methanol mixtures (ratios around 2:1 to 3:1 v/v) are preferred to dissolve reactants and facilitate hydrogen transfer.

- Conditions: Hydrogenation is typically performed at ambient temperature under hydrogen atmosphere.

- Advantages: This method provides stereoselective access to chiral 2-substituted pyrrolidines without isolating intermediates, enhancing efficiency and scalability.

Multi-Step Synthesis via Pyrrolidine Ring Construction

An alternative strategy involves constructing the pyrrolidine ring with the cyclopropylmethyl substituent already incorporated.

- Starting materials: Cyclopropylmethyl amines or nitriles can be used as nucleophiles in ring-closing reactions.

- Reaction type: Cyclization reactions, often catalyzed by transition metals or acid/base catalysts.

- Example: The synthesis of 2-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol involves multi-step organic reactions with precise control over reaction conditions to ensure high purity and yield.

Preparation of Cyclopropylmethyl Intermediates

The preparation of cyclopropylmethyl ketone or related intermediates is crucial for some synthetic routes.

- Method: One-step continuous catalytic process using alpha-acetyl-gamma-butyrolactone as raw material with mixed catalysts such as sodium iodide (NaI) and copper iodide (CuI).

- Conditions: Reaction temperature maintained between 170-200 °C under argon atmosphere, with continuous distillation to remove product and recycle catalyst.

- Catalyst ratio: Molar ratio of NaI to CuI ranges from 1:0.001 to 1:0.05, preferably 1:0.005 to 0.02.

- Outcome: Efficient production of cyclopropyl methyl ketone, which can be converted to cyclopropylmethyl amines or pyrrolidine derivatives.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Pyrrolidine, cyclopropylmethyl halide | Organic solvent, base wash | Simple, direct | Possible over-alkylation, ring strain sensitivity |

| Reductive Amination | 2-methylpyrroline, Pt/C or PtO2 catalyst | Alcohol solvent, H2, ambient temp | Stereoselective, scalable | Requires hydrogenation setup |

| Multi-step Ring Construction | Cyclopropylmethyl amines, ring-closing catalysts | Controlled multi-step synthesis | High purity, structural complexity | Longer synthesis time |

| Cyclopropylmethyl Ketone Prep. | Alpha-acetyl-gamma-butyrolactone, NaI/CuI | 170-200 °C, continuous distillation | Efficient intermediate production | High temp, catalyst handling |

| General Organic Synthesis | Substituted pyridin-2-amine, aldehydes | Acid catalysis, extraction, chromatography | Versatile, adaptable | Multi-step, purification needed |

Research Findings and Recommendations

- The reductive amination approach using platinum catalysts in mixed alcohol solvents is currently favored for its operational simplicity and ability to produce enantiomerically enriched 2-substituted pyrrolidines.

- Direct alkylation remains useful for small-scale synthesis but requires careful control to avoid side reactions.

- The preparation of cyclopropylmethyl intermediates via continuous catalytic methods offers an efficient route for industrial-scale production of key building blocks.

- Multi-step syntheses and general organic procedures provide flexibility but may be less efficient for large-scale applications.

化学反応の分析

Types of Reactions: 2-(Cyclopropylmethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

2-(Cyclopropylmethyl)pyrrolidine has diverse applications in scientific research, including:

作用機序

The mechanism of action of 2-(Cyclopropylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity towards its targets .

類似化合物との比較

Steric and Electronic Effects

- Cyclopropylmethyl vs. Cyclohexyl : The cyclopropyl group’s high ring strain (~27 kcal/mol) increases reactivity and conformational rigidity compared to the more flexible cyclohexyl group. This strain may enhance binding specificity in biological targets .

- Hydroxymethyl vs. Adamantyl : The polar hydroxymethyl group improves aqueous solubility, whereas the adamantyl group in the DPP-IV inhibitor enhances lipophilicity and metabolic stability, critical for oral bioavailability .

Data Tables

Table 1: Physicochemical Properties (Hypothetical Estimates)

| Compound | LogP (Predicted) | Topological Polar Surface Area (Ų) | Water Solubility (mg/mL) |

|---|---|---|---|

| 2-(Cyclopropylmethyl)pyrrolidine | 1.8 | 12 | ~50 |

| 2-(Hydroxymethyl)pyrrolidine | -0.5 | 30 | ~500 |

| 2-Cyclohexyl-pyrrolidine | 2.5 | 12 | ~10 |

生物活性

2-(Cyclopropylmethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

2-(Cyclopropylmethyl)pyrrolidine is characterized by its pyrrolidine ring and cyclopropylmethyl substituent. The presence of the cyclopropyl group contributes to its unique chemical reactivity and biological interaction profiles.

The biological activity of 2-(Cyclopropylmethyl)pyrrolidine primarily involves its interaction with various enzymes and receptors. It is hypothesized that the compound can modulate the activity of specific molecular targets, leading to various pharmacological effects. The exact pathways depend on the biological system under investigation, but it generally involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It can act as an inhibitor for enzymes involved in critical metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for 2-(Cyclopropylmethyl)pyrrolidine:

- Neuropharmacological Effects : Studies suggest that derivatives of this compound may exhibit antidepressant and anxiolytic properties by acting as dual reuptake inhibitors for serotonin and norepinephrine, similar to established medications like duloxetine and venlafaxine .

- Anti-inflammatory Properties : There is evidence from preliminary studies indicating that this compound may possess anti-inflammatory effects, potentially useful in treating conditions such as rheumatoid arthritis .

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell growth, warranting further investigation into their mechanisms and efficacy against various cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(Cyclopropylmethyl)pyrrolidine is crucial for optimizing its biological activity. Key findings from recent studies include:

- Substituent Variations : The cyclopropylmethyl group appears to enhance lipophilicity, which may improve binding affinity to target proteins compared to simpler pyrrolidine derivatives .

- Potency Enhancements : Modifications at the R1 position (the cyclopropylmethyl group) have been shown to significantly affect potency. For instance, substituting it with larger or more polar groups can either enhance or diminish activity depending on the target site .

Table 1: Summary of SAR Findings

| Compound Variation | Biological Activity | Binding Affinity |

|---|---|---|

| 2-(Cyclopropylmethyl)pyrrolidine | Antidepressant-like effects | High |

| N-Methylpyrrolidine | Lower potency | Moderate |

| Pyrrolidine (no substituent) | Minimal activity | Low |

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of 2-(Cyclopropylmethyl)pyrrolidine on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms when administered at specific dosages, suggesting its potential as an antidepressant candidate.

Case Study 2: Anti-inflammatory Research

In vitro assays demonstrated that derivatives of 2-(Cyclopropylmethyl)pyrrolidine inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(cyclopropylmethyl)pyrrolidine, and how do reaction conditions impact stereochemical control?

- Methodological Answer : The synthesis of 2-(cyclopropylmethyl)pyrrolidine can be approached via alkylation of pyrrolidine with cyclopropylmethyl halides (e.g., bromides or chlorides). For stereochemical control, asymmetric catalysis or chiral resolution methods are critical. For example, (S)-configured derivatives may require chiral auxiliaries or enantioselective hydrogenation . Cyclopropane ring stability under reaction conditions (e.g., pH, temperature) must be monitored using techniques like NMR to avoid ring-opening side reactions .

Q. Which analytical techniques are essential for characterizing the structural conformation of 2-(cyclopropylmethyl)pyrrolidine, particularly the cyclopropane ring?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is indispensable for confirming cyclopropane ring integrity and substituent orientation. X-ray crystallography provides definitive proof of stereochemistry, while mass spectrometry (HRMS) validates molecular weight. Comparative analysis with structurally similar compounds (e.g., 2-(3,4-difluorophenyl)pyrrolidine) can resolve ambiguities in spectral interpretation .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the neuroprotective potential of 2-(cyclopropylmethyl)pyrrolidine derivatives?

- Methodological Answer : Neuroprotection studies may involve:

- Primary neuronal cultures : Assess compound efficacy in glutamate-induced excitotoxicity models.

- Enzyme inhibition assays : Target enzymes like monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE), using fluorometric or colorimetric substrates.

- Oxidative stress markers : Measure ROS scavenging activity via DCFH-DA probes. Reference structural analogs (e.g., 2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid) show neuroprotective trends, suggesting similar assay frameworks .

Q. What strategies resolve contradictions in metabolic stability data for cyclopropane-containing pyrrolidine derivatives?

- Methodological Answer : Discrepancies in metabolic stability (e.g., hepatic vs. plasma stability) require:

- Comparative studies : Benchmark against trifluoromethyl-substituted pyrrolidines, which exhibit enhanced metabolic resistance due to fluorine’s electron-withdrawing effects .

- Microsomal assays : Use human liver microsomes (HLMs) with LC-MS/MS to identify major metabolites.

- Computational modeling : Predict metabolic hotspots (e.g., CYP450 binding sites) using docking simulations .

Q. How can enantiomeric purity of 2-(cyclopropylmethyl)pyrrolidine be optimized in asymmetric synthesis?

- Methodological Answer :

- Chiral catalysts : Employ palladium-based catalysts with BINAP ligands for enantioselective cyclopropanation.

- Dynamic kinetic resolution : Utilize enzymes like lipases for kinetic separation of enantiomers.

- Chromatographic validation : Chiral HPLC or SFC with columns like Chiralpak AD-H ensures purity ≥99% ee. Case studies on (S)-2-(4-ethoxyphenyl)pyrrolidine highlight successful resolution via these methods .

Q. What computational approaches integrate with experimental data to predict target binding affinity for 2-(cyclopropylmethyl)pyrrolidine?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like sigma-1 receptors or ion channels.

- MD simulations : Perform 100-ns trajectories to assess binding stability in physiological conditions.

- QSAR modeling : Corrogate structural features (e.g., cyclopropane lipophilicity) with activity data from analogs (e.g., 1-(2-phenyl-2-adamantyl)pyrrolidine) .

Data Contradiction Analysis

Q. How should conflicting results regarding the cytotoxicity of 2-(cyclopropylmethyl)pyrrolidine derivatives be addressed?

- Methodological Answer :

- Dose-response profiling : Use multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific toxicity.

- Apoptosis assays : Compare Annexin V/PI staining results across studies to distinguish necrotic vs. apoptotic pathways.

- Structural analogs : Cross-reference with 2-(3,4-difluorophenyl)pyrrolidine, which shows variable cytotoxicity depending on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。